molecular formula C14H21N3O2 B1603658 tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate CAS No. 182416-13-3

tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate

Cat. No.: B1603658
CAS No.: 182416-13-3
M. Wt: 263.34 g/mol
InChI Key: WQRSHVALUVNZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylic acid esters This compound is characterized by the presence of a pyrimidinyl group attached to the piperidine ring, which is further esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine ring.

    Esterification: The final step involves the esterification of the piperidinecarboxylic acid with tert-butyl alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrimidinyl group to its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the pyrimidinyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidinyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Pyridinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
  • 3-(2-Pyrazinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
  • 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid methyl ester

Uniqueness

tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-4-6-11(10-17)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRSHVALUVNZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592840
Record name tert-Butyl 3-(pyrimidin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182416-13-3
Record name tert-Butyl 3-(pyrimidin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate
Reactant of Route 3
tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate
Reactant of Route 5
tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate
Reactant of Route 6
tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.